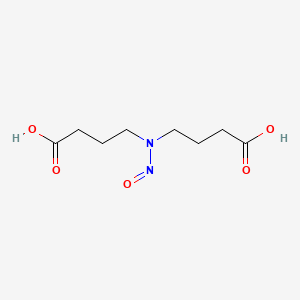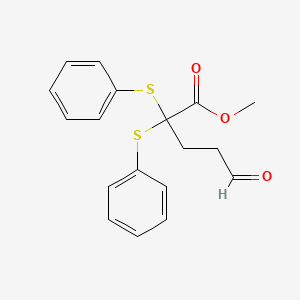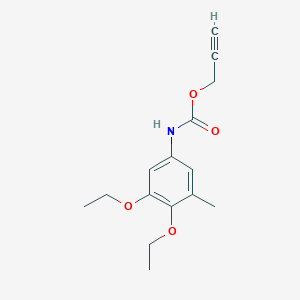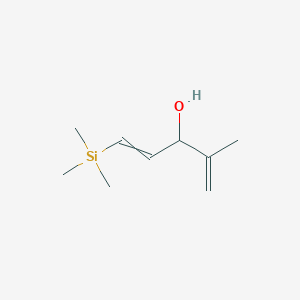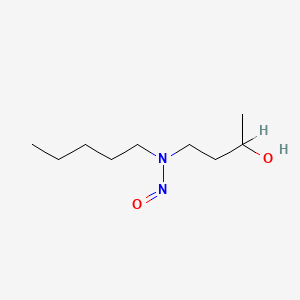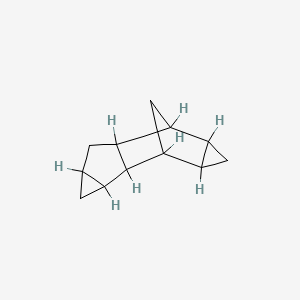![molecular formula C20H18N2O3 B14427071 N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide CAS No. 83633-14-1](/img/structure/B14427071.png)
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline moiety substituted with dimethoxy groups, linked to a phenylprop-2-enamide structure. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Coupling with Phenylprop-2-enamide: The final step involves coupling the dimethoxyisoquinoline with phenylprop-2-enamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isoquinoline rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline and phenylprop-2-enamide derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenylprop-2-enamide structure may interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of prop-2-enamide.
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]but-2-enamide: Similar structure with a but-2-enamide group.
Uniqueness
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide stands out due to its specific combination of the isoquinoline and phenylprop-2-enamide moieties, which confer unique chemical and biological properties. Its distinct structure allows for diverse chemical modifications and potential therapeutic applications.
Propiedades
Número CAS |
83633-14-1 |
|---|---|
Fórmula molecular |
C20H18N2O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[4-(6,7-dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-4-19(23)22-15-7-5-13(6-8-15)20-16-12-18(25-3)17(24-2)11-14(16)9-10-21-20/h4-12H,1H2,2-3H3,(H,22,23) |
Clave InChI |
LPPZSTSNMZJAER-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN=C2C3=CC=C(C=C3)NC(=O)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


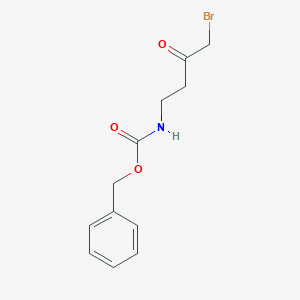

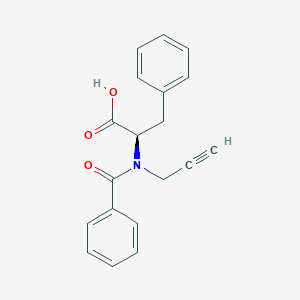
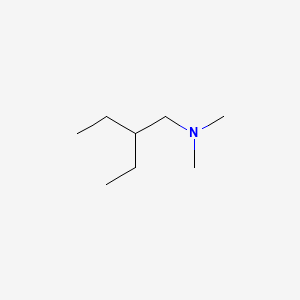
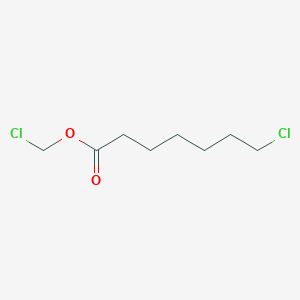

![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
